Defluoro Paroxetine Hydrochloride, also known as rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride, is a synthetic compound derived from Paroxetine, which is used primarily as an antidepressant. This compound is classified under selective serotonin reuptake inhibitors (SSRIs), which are widely utilized in the treatment of various psychiatric disorders, including depression and anxiety. The specific structural modifications of Defluoro Paroxetine Hydrochloride may influence its pharmacological properties compared to its parent compound, Paroxetine.
Defluoro Paroxetine Hydrochloride is synthesized from precursors that undergo multiple chemical reactions to form the final product. It is classified as a pharmaceutical compound and falls under the broader category of psychoactive medications. The compound is notable for its unique modifications that potentially enhance its therapeutic efficacy and alter its pharmacokinetic profile.
The synthesis of Defluoro Paroxetine Hydrochloride involves several key steps:
The synthesis can be optimized for industrial production using continuous flow reactors and high-throughput screening methods to ensure high yield and purity. The process also incorporates stringent quality control measures to maintain consistency in the final product.
Defluoro Paroxetine Hydrochloride has a molecular formula of C19H21ClF2N2O3 and a molecular weight of approximately 392.84 g/mol. The structure features a piperidine ring, an ethoxy group, and a fluorinated aromatic system, which are critical for its biological activity.
Defluoro Paroxetine Hydrochloride can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the yield and purity of the synthesized compound. For example, nucleophilic substitution may involve sodium hydride or alkyl halides, while electrophilic substitution could use sulfuric acid or nitric acid.
Defluoro Paroxetine Hydrochloride primarily acts as an inhibitor of serotonin reuptake in the brain. By blocking the serotonin transporter protein, it increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism underlies its antidepressant effects and contributes to its potential therapeutic applications in treating mood disorders.
Defluoro Paroxetine Hydrochloride exhibits several notable physical and chemical properties:
The purity of commercially available Defluoro Paroxetine Hydrochloride is generally around 95%, making it suitable for research applications. Its stability under various conditions is also critical for pharmaceutical development.
Defluoro Paroxetine Hydrochloride has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: